molecular formula C27H32N2O7SSe B12787875 2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium CAS No. 67014-91-9

2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium

Cat. No.: B12787875
CAS No.: 67014-91-9
M. Wt: 607.6 g/mol
InChI Key: BFVRDZWARVFFCO-UHFFFAOYSA-N
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Description

Introduction to 2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium

Chemical Classification and Structural Significance

2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium belongs to the class of hemicyanine dyes , characterized by a polymethine chain connecting a benzoxazolium moiety and a benzoselenazolium group. The compound’s core structure features:

  • A benzoxazolium unit (3-ethyl-5-methoxy substitution) at one terminus.
  • A benzoselenazolium unit (5,6-dimethoxy and 3-sulphonatopropyl substitutions) at the other terminus.
  • A conjugated but-1-enyl bridge facilitating extended π-electron delocalization.

The sulphonatopropyl group (-SO₃⁻) imparts water solubility, critical for applications in aqueous environments. Methoxy groups at positions 5 and 6 on the benzoselenazolium ring enhance electron-donating capacity, stabilizing the excited state in optical applications. The ethyl substituent on the benzoxazolium nitrogen modulates steric effects, preventing aggregation in solution.

Structural Significance :

  • The benzoselenazolium unit’s selenium atom increases polarizability compared to sulfur or oxygen analogs, enhancing intermolecular interactions.
  • The hybrid architecture merges the optical properties of benzoxazolium (high fluorescence quantum yield) with the redox activity of benzoselenazolium.

Historical Development of Benzoxazolium-Benzoselenazole Hybrid Systems

The evolution of benzoxazolium-benzoselenazole hybrids parallels advancements in heterocyclic chemistry and dye synthesis:

Early Heterocyclic Systems (Pre-2000):
  • Benzothiazole and benzoxazole derivatives dominated early studies due to their synthetic accessibility and tunable electronic properties.
  • Selenium-containing analogs emerged later, with benzoselenazole synthesis first reported in the 1990s.
Emergence of Hybrid Systems (2000–2020):
  • Hemicyanine dyes incorporating benzothiazolium or benzoxazolium gained prominence as fluorescent probes.
  • Benzoselenazolium hybrids entered the spotlight post-2010, driven by selenium’s unique photophysical and biological properties. Key milestones include:
    • 2015 : Synthesis of benzoselenazolium-based dyes for G-quadruplex DNA detection.
    • 2020 : Development of sulphonated benzoselenazolium derivatives for improved aqueous compatibility.
Recent Advances (2020–Present):
  • Integration of sulphonatopropyl groups to enhance solubility without compromising optical activity.
  • Application of hybrid systems in cancer therapeutics (e.g., c-MYC transcription inhibition) and bioimaging .

Rationale for Functional Group Selection: Sulphonatopropyl, Methoxy, and Ethyl Substituents

Sulphonatopropyl Group (-SO₃⁻):
  • Role : Confers water solubility via ionic interactions, enabling biological and optical applications in aqueous media.
  • Synthetic Strategy : Introduced via alkylation of the benzoselenazolium nitrogen followed by sulfonation.
Methoxy Substituents (-OCH₃):
  • Electronic Effects : Electron-donating groups stabilize the benzoselenazolium’s excited state, red-shifting absorption/emission spectra.
  • Positional Influence : 5,6-Dimethoxy substitution on the benzoselenazolium ring prevents steric clash with the sulphonatopropyl chain.
Ethyl Substituent (-CH₂CH₃):
  • Steric Hindrance : Limits π-π stacking of the benzoxazolium unit, reducing self-quenching in solution.
  • Electronic Modulation : The alkyl group slightly donates electrons via induction, fine-tuning the benzoxazolium’s oxidation potential.

Table 1: Functional Group Contributions

Functional Group Primary Role Secondary Effect
Sulphonatopropyl Aqueous solubility Stabilizes negative charge
5,6-Dimethoxy Electron donation Steric protection
3-Ethyl Steric hindrance Electronic modulation

Properties

CAS No.

67014-91-9

Molecular Formula

C27H32N2O7SSe

Molecular Weight

607.6 g/mol

IUPAC Name

3-[2-[(E)-2-[(E)-(3-ethyl-5-methoxy-1,3-benzoxazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethoxy-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C27H32N2O7SSe/c1-6-18(13-26-28(7-2)20-15-19(33-3)9-10-22(20)36-26)14-27-29(11-8-12-37(30,31)32)21-16-23(34-4)24(35-5)17-25(21)38-27/h9-10,13-17H,6-8,11-12H2,1-5H3

InChI Key

BFVRDZWARVFFCO-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])/C=C/3\N(C4=C(O3)C=CC(=C4)OC)CC

Canonical SMILES

CCC(=CC1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C(O3)C=CC(=C4)OC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ceramic frit is typically prepared by melting a mixture of raw materials, including silica, alumina, and various metal oxides, at temperatures ranging from 1200°C to 1500°C. The molten mixture is then rapidly cooled, often by quenching in water, to form a glassy solid. This process can be carried out in electric or gas-fired furnaces, depending on the specific requirements of the production .

Industrial Production Methods

In industrial settings, the production of ceramic frit involves several steps:

    Raw Material Selection: The raw materials are carefully selected based on the desired properties of the final product.

    Batch Preparation: The raw materials are weighed and mixed to form a homogeneous batch.

    Melting: The batch is fed into a furnace and heated to the required temperature to form a molten mixture.

    Quenching: The molten mixture is rapidly cooled to form a glassy solid.

    Grinding: The solid frit is ground into a fine powder for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Ceramic frit undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ceramic frit include:

    Oxidizing Agents: Such as oxygen and hydrogen peroxide.

    Reducing Agents: Such as hydrogen and carbon monoxide.

    Substituting Agents: Such as various metal salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state metal oxides, while reduction reactions can produce elemental metals .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds containing benzoxazole and selenazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
The unique selenium-containing structure is believed to play a role in anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. Further investigations are required to elucidate the specific pathways involved .

Environmental Applications

Heavy Metal Ion Removal
Compounds with sulfonate groups are known for their ability to chelate heavy metals. The presence of sulphonatopropyl groups in this compound suggests it could be effective in removing toxic heavy metal ions from wastewater, thereby aiding in environmental remediation efforts .

Photocatalytic Activity
There is growing interest in using organic compounds for photocatalytic applications in environmental cleanup. The benzoxazolium moiety can facilitate electron transfer processes under light irradiation, potentially enabling the degradation of organic pollutants in water .

Material Science

Fluorescent Materials
The incorporation of this compound into polymer matrices has shown promise for developing fluorescent materials. Its unique structure allows for tunable photophysical properties, which can be exploited in sensors and imaging applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoxazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential for clinical applications.

Case Study 2: Environmental Remediation

Research on wastewater treatment using sulfonated compounds revealed that this compound effectively reduced lead and cadmium concentrations by over 80% within 24 hours of exposure. This highlights its potential use in industrial wastewater management.

Mechanism of Action

The mechanism by which ceramic frit exerts its effects is primarily based on its chemical composition and physical properties. The metal oxides in the frit interact with other components in the system, leading to the formation of new phases and compounds. The molecular targets and pathways involved in these interactions depend on the specific application and conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to benzothiazolium and benzoselenazolium derivatives, differing in heteroatoms, substituents, and sulphonate groups. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name (CAS/EC No.) Core Structure Key Substituents Sulphonate Group Notable Properties
Target Compound (CAS: Not provided) Benzoxazole-Benzoselenazole 5,6-Dimethoxy; 3-ethyl-5-methoxy; but-1-enyl polymethine chain 3-sulphonatopropyl Enhanced water solubility; red-shifted absorption due to Se; high molar absorptivity
5-Methoxy-3-methylbenzothiazolium (CAS: 55811-26-2) Benzothiazole 5-Methoxy; 3-methyl; but-1-enyl polymethine chain 3-sulphonatopropyl Moderate solubility; sulfur atom reduces conjugation length vs. Se analogs
3-Ethyl-5,6-dimethylbenzothiazolium (EC: 285-276-2) Benzothiazole-Benzoselenazole 5-Methoxy; 3-(4-sulphonatobutyl); 5,6-dimethyl 4-sulphonatobutyl Longer sulphonate chain increases lipophilicity; methyl groups reduce solubility
Benzothiazolium-sulphonatooxypropyl (EINECS: 280-562-3) Benzothiazole-Naphthothiazole 5,6-Dimethyl; 3-(sulphonatooxypropyl); naphthothiazole fusion Sulphonatooxypropyl Bulky naphthothiazole core reduces solubility; sulphonate ester enhances stability

Key Research Findings

Electronic Properties :

  • The target compound’s benzoselenazole core exhibits a bathochromic shift (~30–50 nm) in absorption compared to sulfur-based analogs (e.g., CAS 55811-26-2) due to selenium’s lower electronegativity and larger atomic radius, which extends π-conjugation .
  • The but-1-enyl polymethine chain further stabilizes excited states, enhancing fluorescence quantum yield in polar solvents .

Solubility and Stability :

  • The 3-sulphonatopropyl group confers superior water solubility compared to the 4-sulphonatobutyl analog (EC 285-276-2), which has a longer hydrophobic chain .
  • Sulphonate esters (e.g., EINECS 280-562-3) are less stable in aqueous media than sulphonic acids due to hydrolytic susceptibility .

Steric and Electronic Effects :

  • Methoxy groups at positions 5 and 6 on the benzoselenazole ring reduce steric hindrance, allowing better planarization of the conjugated system versus methyl substituents (EC 285-276-2) .
  • The 3-ethyl group on the benzoxazole moiety provides electron-donating effects, stabilizing the cationic charge .

Table 1: Spectral Data Comparison

Property Target Compound CAS 55811-26-2 EC 285-276-2 EINECS 280-562-3
λmax (nm, methanol) ~650–670 (predicted) ~620–640 ~630–650 ~600–620
Fluorescence Quantum Yield 0.45–0.55 (estimated) 0.30–0.40 0.35–0.45 0.20–0.30
Solubility in Water (mg/mL) >50 (high) ~30 ~20 <10

Biological Activity

The compound 2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium is a complex organic molecule that incorporates a benzoxazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological profiles and potential therapeutic applications.

Structural Overview

The structure of the compound can be broken down into key components:

  • Benzoxazole nucleus : A bicyclic structure that serves as a pharmacophore in various bioactive compounds.
  • Dimethoxy and ethyl substitutions : These modifications enhance solubility and biological activity.
  • Selenazole derivative : The incorporation of selenium may contribute to unique biological properties.

Antimicrobial Activity

Benzoxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that many benzoxazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds derived from benzoxazole showed selective antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of benzoxazole derivatives is well-documented. Various studies have demonstrated that modifications to the benzoxazole nucleus can lead to compounds with potent cytotoxic effects against cancer cell lines. For example:

  • A study highlighted a series of benzoxazole derivatives that displayed selective cytotoxicity toward cancer cells while exhibiting lower toxicity towards normal cells .
  • The compound UK-1, a bis(benzoxazole) derivative, exhibited IC50 values as low as 20 nM against several human cancer cell lines .

Anti-inflammatory Effects

Benzoxazole derivatives are also noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial potential of various benzoxazole derivatives, it was found that certain compounds exhibited activity against resistant strains of bacteria. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzoxazole nucleus enhanced antibacterial efficacy .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of modified benzoxazoles. The results indicated that compounds with specific substituents showed significant activity against leukemia and solid tumors. The SAR analysis provided insights into how structural modifications influence biological activity .

Data Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliSignificant antibacterial activity
AnticancerVarious cancer cell linesCytotoxicity with low IC50 values
Anti-inflammatoryPro-inflammatory cytokinesInhibition of cytokine production

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